6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate
説明
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate is a useful research compound. Its molecular formula is C12H16F3N3O6 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic acid trifluoroacetate (CAS No. 1185302-11-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H16F3N3O6
- Molecular Weight : 355.27 g/mol
- Structural Formula :
- SMILES: OC(=O)CCCCCNC1=NC(=O)CC(=O)N1.OC(=O)C(F)(F)F
- InChI: InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7)
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer proliferation.
Inhibition of Cyclin-dependent Kinases
In vitro studies have demonstrated that the compound can inhibit CDK activity. For instance:
- CDK Inhibition : It has been shown to dose-dependently inhibit CDK1 and CDK2 activities in cancer cell lines. The IC50 values for CDK inhibition were reported as follows:
These findings suggest that the compound could potentially be developed as a therapeutic agent targeting cell proliferation in cancers.
Biological Activity Data Table
Biological Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
CDK1 Inhibition | CDK1 | 580 ± 57 | |
CDK2 Inhibition | CDK2 | 262 ± 29 | |
CDK4 Inhibition | CDK4 | 403 ± 63 |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anti-Cancer Activity : A study conducted on colorectal cancer cells indicated that treatment with the compound resulted in significant inhibition of cell proliferation. This effect was associated with increased levels of cell cycle inhibitory proteins such as p21 and p27 Kip1 at higher concentrations .
- Safety Profile : Preliminary assessments suggest that compounds with similar structures exhibit favorable safety profiles in vivo. For instance, related pyrimidine derivatives have shown minimal toxicity while effectively lowering LDL cholesterol levels in clinical trials .
- Potential for Drug Development : The unique structural features of this compound make it a promising candidate for further development as a selective inhibitor for specific kinases involved in cancer progression .
特性
IUPAC Name |
6-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.C2HF3O2/c14-7-6-8(15)13-10(12-7)11-5-3-1-2-4-9(16)17;3-2(4,5)1(6)7/h1-6H2,(H,16,17)(H2,11,12,13,14,15);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMDPLRKTYUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCCCCC(=O)O)NC1=O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-11-7 | |
Record name | Hexanoic acid, 6-[(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)amino]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate in the context of cancer research?
A1: The research abstract suggests that this compound has shown potential as an inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. [] Overexpression of HER2 is known to play a significant role in the development and progression of various cancers, particularly breast and ovarian cancers. [] Therefore, inhibiting HER2 is a promising strategy for anticancer therapy. The study used molecular docking analysis, a computational method, to predict the binding affinity and potential inhibitory activity of the compound against HER2. [] While promising, these are preliminary findings, and further experimental validation is needed to confirm its efficacy and safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。